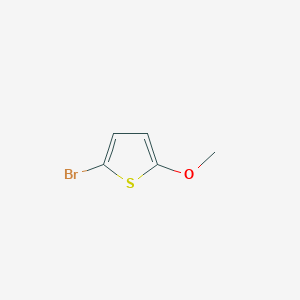

2-Bromo-5-methoxythiophene

説明

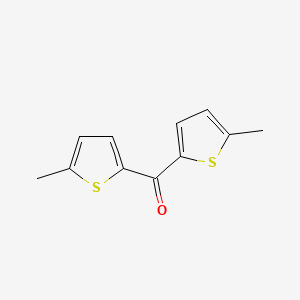

2-Bromo-5-methoxythiophene is a chemical compound with the molecular formula C5H5BrOS and a molecular weight of 193.06 . It is also known by its IUPAC name, 5-bromo-2-thienyl methyl ether .

Synthesis Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In a study, the products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methoxythiophene was analyzed using various spectroscopic techniques . The study found that the polymerization reaction mechanism occurred in multiple steps .Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene was studied, and it was found that a side reaction of the autopolymerization reaction occurred . When the brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Physical And Chemical Properties Analysis

2-Bromo-5-methoxythiophene has a molecular weight of 193.06 . It is stored at -10 degrees and is in liquid form .科学的研究の応用

Polymer Synthesis

2-Bromo-5-methoxythiophene is a valuable monomer in polymer chemistry. Its bromine atom can initiate polymerization reactions, leading to the formation of polythiophenes . These polymers are of interest due to their electrical conductivity and potential use in electronic devices.

Organic Semiconductors

Thiophene derivatives are integral to the development of organic semiconductors. The unique electronic properties of 2-Bromo-5-methoxythiophene make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmaceuticals

The structural motif of thiophene is common in various drugs. Modifications of the thiophene ring, such as bromination and methoxylation, can lead to compounds with potential pharmacological activities, including anti-inflammatory and anticancer properties .

Dye Synthesis

Thiophene derivatives are often used in the synthesis of dyes due to their conjugated systems, which absorb light. 2-Bromo-5-methoxythiophene can be a precursor for photoresponsive dyes, which change color in response to light exposure .

Agrochemicals

The thiophene ring is present in many agrochemicals. The reactivity of 2-Bromo-5-methoxythiophene allows for the synthesis of compounds that could be used as herbicides or pesticides, contributing to agricultural productivity .

Material Science

In material science, 2-Bromo-5-methoxythiophene can be used to create corrosion inhibitors. These compounds protect metals from corrosion, which is crucial for extending the life of metal structures and components .

Safety and Hazards

The safety information for 2-Bromo-5-methoxythiophene indicates that it should be handled with care to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . It is also advised to ensure adequate ventilation and to avoid ingestion and inhalation .

将来の方向性

The study of the physical and chemical properties of thiophene derivatives, including 2-Bromo-5-methoxythiophene, has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results of the autopolymerization study provide useful information for the design of monomers via autopolymerization .

特性

IUPAC Name |

2-bromo-5-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPQXZDIPWYWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576215 | |

| Record name | 2-Bromo-5-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxythiophene | |

CAS RN |

57070-77-6 | |

| Record name | 2-Bromo-5-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)